![molecular formula C14H14N2O3 B5659123 4-(1,2-dimethyl-5-nitro-1H-indol-3-yl)-3-buten-2-one](/img/structure/B5659123.png)
4-(1,2-dimethyl-5-nitro-1H-indol-3-yl)-3-buten-2-one
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Overview
Description
Synthesis Analysis
The compound's synthesis can involve multicomponent, one-pot reactions, such as the Hantzsch synthesis or similar methods, which offer efficient pathways to construct its complex structure. These methods often utilize starting materials like methyl 3-oxobutanoate, ammonium carbonate, and specific nitrobenzaldehyde derivatives under conditions that favor the formation of the target molecule through a sequence of bond-forming reactions (Maru & Shah, 2013).
Molecular Structure Analysis
X-ray diffraction methods have been pivotal in determining the crystal structure of related compounds, revealing details such as unit cell dimensions, space group, and molecular conformation. These analyses provide insights into the molecular geometry, conformation, and the intermolecular interactions that stabilize the crystal structure (Maru & Shah, 2015).
Chemical Reactions and Properties
The compound's reactivity is influenced by its nitro and indole groups, which participate in various chemical reactions, including nucleophilic addition reactions. These groups enable the formation of novel derivatives through reactions with different nucleophiles, highlighting the compound’s versatility in synthetic chemistry (Pelkey, Barden, & Gribble, 1999).
properties
IUPAC Name |
(E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIGEBFCJZSCX-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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